3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
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Overview
Description
3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a methoxy group and a morpholinylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 4-morpholin-4-ylbenzylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly employed.
Major Products
Oxidation: Products include 3-formyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide and 3-carboxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide.
Reduction: The major product is 3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzylamine.
Substitution: Products vary depending on the nucleophile used but can include compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide can be compared with similar compounds such as:
3-methoxy-4-(morpholin-4-yl)aniline: Similar structure but lacks the benzamide group.
3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Contains an aldehyde group instead of the benzamide group.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: A more complex structure with additional functional groups.
Properties
IUPAC Name |
3-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-4-2-3-16(13-18)19(22)20-14-15-5-7-17(8-6-15)21-9-11-24-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCPGCQGKPEWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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